molecular formula C16H11BF3KO2 B8204760 MFCD28964123

MFCD28964123

Cat. No.: B8204760
M. Wt: 342.2 g/mol
InChI Key: VJMJFZGPJKCRTA-UHFFFAOYSA-N
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Description

MFCD28964123 is a chemical compound with the molecular formula C16H11BF3KO2. This compound is known for its unique structure, which includes a trifluoroborate group and a methoxycarbonylphenyl group. It is commonly used in various chemical reactions and has applications in scientific research, particularly in the field of organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MFCD28964123 typically involves the reaction of potassium trifluoroborate with 4-[2-(4-methoxycarbonylphenyl)ethynyl]phenyl bromide. The reaction is carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, under an inert atmosphere. The reaction conditions usually include heating the reaction mixture to a temperature of around 80-100°C for several hours.

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction is carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the product. The final product is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

MFCD28964123 undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding boronic acids or esters.

    Reduction: It can be reduced to form borohydrides or other reduced boron species.

    Substitution: The trifluoroborate group can be substituted with other nucleophiles, such as halides or alkoxides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and sodium hypochlorite. The reaction is typically carried out in an aqueous or organic solvent at room temperature.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used. The reaction is usually performed in an inert solvent like tetrahydrofuran (THF) at low temperatures.

    Substitution: Nucleophiles such as sodium iodide or potassium tert-butoxide are used in the presence of a suitable solvent, such as dimethyl sulfoxide (DMSO), at elevated temperatures.

Major Products Formed

    Oxidation: Boronic acids or esters.

    Reduction: Borohydrides or other reduced boron species.

    Substitution: Various substituted boron compounds, depending on the nucleophile used.

Scientific Research Applications

MFCD28964123 has several applications in scientific research:

    Chemistry: It is used as a reagent in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds. This reaction is widely used in the synthesis of complex organic molecules.

    Biology: The compound is used in the development of boron-containing drugs and as a tool for studying boron metabolism in biological systems.

    Industry: The compound is used in the production of advanced materials, such as boron-doped polymers and ceramics, which have unique properties and applications in electronics and aerospace.

Mechanism of Action

The mechanism of action of MFCD28964123 involves its ability to participate in various chemical reactions due to the presence of the trifluoroborate group. This group can act as a nucleophile or electrophile, depending on the reaction conditions. The compound can form stable complexes with transition metals, which facilitates its use in catalytic reactions. Additionally, the methoxycarbonylphenyl group provides steric and electronic effects that influence the reactivity and selectivity of the compound in different reactions.

Comparison with Similar Compounds

MFCD28964123 can be compared with other similar compounds, such as:

    Potassium trifluoro[4-(methoxycarbonyl)phenyl]borate: This compound has a similar structure but lacks the ethynyl group, which affects its reactivity and applications.

    Potassium 4-methoxyphenyltrifluoroborate: This compound has a methoxy group instead of a methoxycarbonyl group, which influences its chemical properties and reactivity.

    Potassium 4-methylphenyltrifluoroborate: This compound has a methyl group instead of a methoxycarbonyl group, which affects its steric and electronic properties.

The unique structure of this compound, particularly the presence of the ethynyl and methoxycarbonyl groups, makes it a valuable reagent in various chemical reactions and applications.

Properties

IUPAC Name

potassium;trifluoro-[4-[2-(4-methoxycarbonylphenyl)ethynyl]phenyl]boranuide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11BF3O2.K/c1-22-16(21)14-8-4-12(5-9-14)2-3-13-6-10-15(11-7-13)17(18,19)20;/h4-11H,1H3;/q-1;+1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJMJFZGPJKCRTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](C1=CC=C(C=C1)C#CC2=CC=C(C=C2)C(=O)OC)(F)(F)F.[K+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11BF3KO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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